molecular formula C7H15N B2627200 1-cyclobutyl-N,N-dimethylmethanamine CAS No. 91912-27-5

1-cyclobutyl-N,N-dimethylmethanamine

Cat. No.: B2627200
CAS No.: 91912-27-5
M. Wt: 113.204
InChI Key: SMLWKLRUGJFYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-N,N-dimethylmethanamine (CAS 67579-87-7) is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a cyclobutyl ring system, a structural motif that is increasingly utilized to fine-tune the properties of small-molecule drug candidates . Researchers incorporate cyclobutyl groups into their compounds to achieve conformational restriction, which can reduce the entropic penalty upon binding to a biological target and potentially increase potency and selectivity . Furthermore, the cyclobutane ring can be used to direct key pharmacophore groups, fill hydrophobic pockets in enzymes, and improve metabolic stability by blocking labile sites . Its non-planar, puckered structure also serves as a valuable saturated isostere for aromatic rings, which can help reduce overall molecular planarity, improve water solubility, and lower melting points of lead compounds . As a substituted methanamine, this compound serves as a versatile intermediate or scaffold for the synthesis of more complex molecules. This product is intended for research and development purposes only in laboratory settings. It must be handled by qualified professionals and is not intended for diagnostic, therapeutic, or any human or veterinary use. For specific handling and storage information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

1-cyclobutyl-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-8(2)6-7-4-3-5-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLWKLRUGJFYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylmethanamine with cyclobutyl halides under basic conditions. The reaction typically proceeds as follows:

    Reagents: N,N-dimethylmethanamine, cyclobutyl halide (e.g., cyclobutyl bromide), and a base (e.g., sodium hydroxide or potassium carbonate).

    Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of 1-cyclobutyl-N,N-dimethylmethanamine may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst (e.g., acetic acid) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents at moderate temperatures (25-50°C).

Major Products Formed:

    Oxidation: N-oxides of 1-cyclobutyl-N,N-dimethylmethanamine.

    Reduction: Secondary or primary amines.

    Substitution: Cyclobutyl derivatives with various functional groups.

Scientific Research Applications

1-Cyclobutyl-N,N-dimethylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine structure allows it to act as a nucleophile, participating in various biochemical pathways. Its cyclobutyl group may confer unique binding properties, enhancing its specificity and efficacy in certain applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkyl-Substituted Derivatives

a. Cyclopentyl and Cyclohexyl Derivatives
  • 1-Cyclopentyl-N,N-dimethylmethanamine and 1-cyclohexyl-N,N-dimethylmethanamine exhibit reduced ring strain compared to the cyclobutyl analog. The larger ring size (5- or 6-membered) enhances conformational stability, leading to higher melting points and lower reactivity in alkylation reactions. For example, cyclohexyl derivatives are often preferred in drug design for their improved metabolic stability .
  • 1-(4-Chlorophenyl)cyclobutyl-N,N-dimethylmethanamine (CAS: 84485-01-8) incorporates both a cyclobutyl and an aromatic chlorophenyl group. The chlorophenyl substituent increases lipophilicity ($\log P$ ~2.8), enhancing membrane permeability compared to purely aliphatic analogs like 1-cyclobutyl-N,N-dimethylmethanamine ($\log P$ ~1.5) .
Compound Ring Size Substituent Molecular Weight (g/mol) Key Property
1-Cyclobutyl derivative 4 None 113.20 High ring strain, reactive
1-Cyclopentyl derivative 5 None 127.23 Moderate stability
1-(4-Chlorophenyl)cyclobutyl 4 Chlorophenyl 223.74 High lipophilicity
b. Steric and Electronic Effects
  • The cyclobutyl group’s strain increases susceptibility to ring-opening reactions under acidic conditions, unlike cyclohexyl analogs. For instance, protonation at the amine site in 1-cyclobutyl-N,N-dimethylmethanamine destabilizes the ring, facilitating nucleophilic attack .

Aromatic and Heterocyclic Derivatives

a. (Anthracen-9-yl)-N,N-dimethylmethanamine
  • This derivative features an anthracene moiety, enabling fluorescence properties with a HOMO-LUMO gap ($\Delta E$) of 4.2 eV (calculated using B3LYP/6-31G*).
b. Benzimidazole and Indole Derivatives
  • 1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine (CAS: 14745-84-7) and N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine exhibit enhanced hydrogen-bonding capacity due to heterocyclic nitrogen atoms. This increases water solubility ($\log S$ ~-2.1) compared to the hydrophobic cyclobutyl derivative ($\log S$ ~-3.4) .

Ether- and Ester-Functionalized Derivatives

a. 1,1-Di-tert-butoxy-N,N-dimethylmethanamine
  • The tert-butoxy groups reduce basicity ($pKa$ ~8.2) compared to the cyclobutyl analog ($pKa$ ~10.1) due to electron-withdrawing effects. This makes the tert-butoxy derivative less reactive in alkylation reactions but more stable under acidic conditions .
b. 1-(2,3-Dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylmethanamine
  • The benzodioxin moiety imparts planar rigidity, improving binding affinity in receptor-ligand interactions. This structural feature is absent in the cyclobutyl derivative, limiting its use in selective enzyme inhibition .

Pharmacologically Active Derivatives

a. Adinazolam
  • A benzodiazepine derivative containing $ N,N $-dimethylmethanamine, Adinazolam’s tertiary amine group enhances blood-brain barrier penetration. The cyclobutyl analog lacks the aromatic triazolo ring necessary for GABA receptor binding, rendering it inactive in anxiolytic applications .
b. (+)-Dehydroabietyl-N,N-dimethylmethanamine
  • This chiral derivative is used as a solvating agent in NMR spectroscopy for enantiomer resolution. The cyclobutyl analog’s lack of stereogenic centers limits its utility in chiral recognition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.